molecular formula C25H36N4O10 B1238653 Cinitapride tartrate CAS No. 1207859-16-2

Cinitapride tartrate

Cat. No. B1238653
M. Wt: 552.6 g/mol
InChI Key: HVANMRCHFMTSEG-LREBCSMRSA-N
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Description

Synthesis Analysis

Cinitapride tartrate synthesis involves the condensation of specific diamines with carboxylic acids, leading to the formation of benzimidazole derivatives, including cinitapride hydrogen tartrate. This process highlights the compound's structural complexity and its derivation from benzamide, indicating its prokinetic properties (G. Srinivasulu et al., 2005).

Molecular Structure Analysis

The molecular structure of cinitapride tartrate is closely related to its prokinetic activity. Its benzamide-derived structure, with specific modifications, plays a crucial role in its functionality as a gastrointestinal motility agent. The incorporation of the benzimidazole moiety, a common feature among proton pump inhibitors, suggests its potential anti-ulcerative properties (G. Srinivasulu et al., 2005).

Chemical Reactions and Properties

Cinitapride tartrate participates in various chemical reactions, including molecular salt formation with picric acid and citric acid-acetic anhydrate systems. These reactions are essential for developing sensitive and selective methods for the compound's determination in pharmaceutical formulations, highlighting its reactivity and interaction with other chemical entities (A. Unnisa & S. S. Ali, 2014).

Physical Properties Analysis

The physical properties of cinitapride tartrate, such as its solubility, stability under various conditions, and interaction with excipients, are critical for its formulation into dosage forms. Studies on its stability-indicating methods and formulation design indicate the compound's robustness and suitability for pharmaceutical applications (Attaur Rehman et al., 2017; R. Bushra et al., 2018).

Chemical Properties Analysis

The chemical properties of cinitapride tartrate, including its reactivity, degradation pathways under stress conditions, and interaction with analytical reagents, are essential for understanding its behavior in pharmaceutical environments. Analytical methods developed for its determination in bulk and dosage forms shed light on these properties, facilitating its quality control and ensuring its therapeutic efficacy (Shikha M.N.Roy et al., 2010).

Scientific Research Applications

Spectrophotometric Methods for Drug Determination

Cinitapride tartrate's quantification in pharmaceutical formulations has been a significant area of research. Unnisa and Ali (2014) developed two spectrophotometric methods for determining Cinitapride tartrate in bulk and dosage forms. These methods involve molecular salt formation reactions with Picric Acid and citric acid-acetic anhydrate system, offering accurate and simple means for routine quality control of Cinitapride tartrate in pharmaceuticals (Unnisa & Ali, 2014).

HPLC Methods for Drug Analysis

The determination of Cinitapride in the presence of its degradation products using reverse phase HPLC (RP-HPLC) is a critical application. Roy et al. (2010) described an RP-HPLC method for analyzing Cinitapride hydrogen tartrate in bulk drug form, which is vital for ensuring drug stability and efficacy (Roy et al., 2010).

Stability Indicating Assay Method

Rehman et al. (2017) developed a UV-spectrophotometric method for determining Cinitapride hydrogen tartrate in bulk and pharmaceutical dosage forms. This method is crucial for assessing the stability of Cinitapride under various conditions, thereby ensuring its safe and effective use (Rehman et al., 2017).

Fast Disintegrating Tablet Formulation

The development of fast disintegrating tablets of Cinitapride hydrogen tartrate for improving bioavailability and patient compliance has been researched. Chinnala & Vodithala (2017) worked on this, focusing on rapid disintegration in saliva, which is particularly beneficial for pediatric and geriatric patients (Chinnala & Vodithala, 2017).

Pharmacogenetic Impact

A study by Campodónico et al. (2022) explored the pharmacogenetic impact of CYP2C8 alleles on Cinitapride's pharmacokinetics and safety. This research is vital for personalized medicine, providing insights into how genetic variations affect drug response (Campodónico et al., 2022).

Synthesis and Biological Evaluation of Derivatives

Research into synthesizing new Cinitapride-related benzimidazole derivatives for anti-ulcerative activity demonstrates the potential for developing new drugs based on the Cinitapride structure. Srinivasulu et al. (2005) focused on creating derivatives with potentially enhanced or varied therapeutic effects (Srinivasulu et al., 2005).

Metabolic Profile Assessment

Marquez et al. (2011, 2012) developed methods using UHPLC to study Cinitapride's metabolism, crucial for understanding the drug's metabolic pathways and potential interactions with other substances (Marquez et al., 2011)(Marquez et al., 2012).

Safety And Hazards

Cinitapride tartrate is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It also poses a possible risk of impaired fertility and harm to the unborn child .

properties

IUPAC Name

4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVANMRCHFMTSEG-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinitapride tartrate

CAS RN

1207859-16-2
Record name Cinitapride tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CINITAPRIDE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
I Innovare - 2014 - scholar.archive.org
Objective: The aim of the present investigation was to develop two novel highly sensitive, selective, accurate and simple extractive spectrophotometric methods for the determination of …
Number of citations: 3 scholar.archive.org
AE Beg, R Bushra, M Ashfaq, F Zafar… - Pakistan Journal of …, 2017 - researchgate.net
A simple stability indicating UV-spectrophotometric method has been developed and validated for the determination of cinitapride hydrogen tartrate (CHT) in bulk and solid …
Number of citations: 4 www.researchgate.net
A Unnisa, SS Ali - International Journal of Pharmacy and …, 2014 - ksascholar.dri.sa
… of Cinitapride tartrate (CNP) in bulk and its dosage forms Methods: Method A was based on molecular salt formation reaction of Cinitapride tartrate … salt between Cinitapride tartrate and …
Number of citations: 2 ksascholar.dri.sa
F Mearin, X Cortes, J Mackinnon, J Bertsch… - Value in …, 2014 - valueinhealthjournal.com
Objectives The IBIS-C study assessed the burden of IBS-C in 6 European countries (France, Germany, Italy, Spain, Sweden, and UK). Here we present the diagnosis and management …
Number of citations: 5 www.valueinhealthjournal.com
G Marcelín-Jiménez, L Contreras, J Esquivel, Ó Ávila… - Bioanalysis, 2017 - Future Science
Aim: Cinitapride (CIN) is a benzamide-derived molecule used for the treatment of gastroesophageal reflux and dyspepsia. Its pharmacokinetics are controversial due to the use of …
Number of citations: 5 www.future-science.com
S Illendula, DSS Prasad, R Dutt - 2019 - researchgate.net
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another …
Number of citations: 0 www.researchgate.net
A Ayman, AM Zeid, MEK Wahba, ELS Yasser - Spectrochimica Acta Part A …, 2020 - Elsevier
Two simple spectrophotometric methodologies have been proposed and validated for the measurement of an atypical antipsychotic drug Clozapine (CLZ). Method A depends on …
Number of citations: 3 www.sciencedirect.com
F Mearin, AM Caballero, J Serra, C Brotons… - Gastroenterología y …, 2019 - Elsevier
Introduction The socioeconomic burden of irritable bowel syndrome with constipation (IBS-C) has never been formally assessed in Spain. Patients and methods This 12-month (6-month …
Number of citations: 7 www.sciencedirect.com
MR Briejer, GJ Veen, LMA Akkermans… - GASTROINTESTINAL …, 1995 - library.wur.nl
In the guinea pig proximal colon, 5-HT stimulates neuronal 5-HTi-like receptors to induce relaxations that are mediated by nitric oxide (NO) and adenosine 5'-triphosphate (ATP). In the …
Number of citations: 12 library.wur.nl
JJ Stephenson, JL Buono, WM Spalding… - Value in …, 2014 - valueinhealthjournal.com
… The most common prescription drugs were plantago ovata (35%), otilonium bromide (22%), macrogol plus electrolites (13%) and cinitapride tartrate (10%). Likewise, common drug …
Number of citations: 4 www.valueinhealthjournal.com

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